4-(Aminomethyl)-3-ethylbenzonitrile
Description
4-(Aminomethyl)-3-ethylbenzonitrile (CAS RN: 117121-27-4) is a benzonitrile derivative featuring an aminomethyl (-CH₂NH₂) group at the para position and an ethyl (-C₂H₅) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₁N₂, with an average molecular mass of 159.21 g/mol.
The compound is commercially available through multiple suppliers, with synonyms including SCHEMBL7898466 and ZINC143240919. Its InChIKey (CALFPGANNNSJNR-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(aminomethyl)-3-ethylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2,7,12H2,1H3 |
InChI Key |
XQYUUMUWYVNZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-ethylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of ethylbenzene to introduce the nitrile group, followed by reduction to form the corresponding amine .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitrile group in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-ethylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-ethylbenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme-catalyzed reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The placement of the aminomethyl group (C4 vs. C3) significantly impacts molecular interactions. For instance, 3-(Aminomethyl)benzonitrile lacks the ethyl group, reducing steric hindrance compared to the target compound.
- Functional Groups: Replacing the nitrile group with a carboxylic acid (4-(Aminomethyl)benzoic acid) or ester (Ethyl 4-aminobenzoate) alters polarity and solubility. Nitriles are typically less polar than carboxylic acids, influencing their applicability in organic synthesis.
2.2. Physicochemical Properties
- Solubility: The nitrile group in this compound confers moderate solubility in polar aprotic solvents (e.g., DMF, THF), whereas 4-(Aminomethyl)benzoic acid exhibits higher solubility in water due to its ionizable -COOH group.
- Reactivity: The aminomethyl group in the target compound is nucleophilic, enabling condensation reactions with carbonyl-containing reagents (e.g., cyclobutene diones). In contrast, 4-Amino-3-ethylbenzonitrile’s amino group participates in electrophilic aromatic substitution.
2.5. Commercial Availability
- This compound: Available from 3+ suppliers, with pricing and purity data often proprietary.
- 3-(Aminomethyl)benzonitrile: Sold by Kanto Reagents at >97% purity (JPY 36,000/5g).
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